N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}-3-(4-propoxyphenyl)propanamide
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Overview
Description
N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}-3-(4-propoxyphenyl)propanamide is a synthetic compound that features an imidazole ring, which is a five-membered heterocyclic moiety containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in the development of new drugs and other applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}-3-(4-propoxyphenyl)propanamide typically involves multiple steps, starting with the preparation of the imidazole ring. One common method involves the reaction of glyoxal and ammonia to form the imidazole core .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}-3-(4-propoxyphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the propanamide moiety.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring and the ethoxyethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while reduction of the propanamide group can produce the corresponding amine .
Scientific Research Applications
N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}-3-(4-propoxyphenyl)propanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}-3-(4-propoxyphenyl)propanamide involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions and enzymes, influencing their activity. This binding can disrupt normal cellular processes, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazole derivatives such as:
Clemizole: An antihistaminic agent.
Omeprazole: An antiulcer medication.
Metronidazole: An antibacterial and antiprotozoal agent.
Uniqueness
N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}-3-(4-propoxyphenyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethoxyethyl and propoxyphenyl groups can enhance its solubility and bioavailability, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-[2-(2-imidazol-1-ylethoxy)ethyl]-3-(4-propoxyphenyl)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O3/c1-2-13-25-18-6-3-17(4-7-18)5-8-19(23)21-10-14-24-15-12-22-11-9-20-16-22/h3-4,6-7,9,11,16H,2,5,8,10,12-15H2,1H3,(H,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHUHBAPMUUXHNO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CCC(=O)NCCOCCN2C=CN=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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